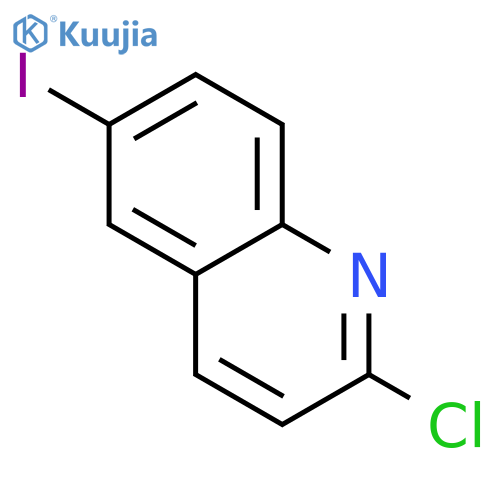

Cas no 124467-20-5 (2-chloro-6-iodo-quinoline)

2-chloro-6-iodo-quinoline 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-6-iodoquinoline

- 2-CHLORO-6-IODO-QUINOLINE

- Quinoline,2-chloro-6-iodo-

- Quinoline,2-chloro-6-iodo

- Quinoline, 2-chloro-6-iodo-

- SY238827

- SCHEMBL1598979

- DTXSID30601125

- 124467-20-5

- AS-30916

- AM20120439

- AB19838

- AKOS013528005

- UGLKNANWWDCXKD-UHFFFAOYSA-N

- MFCD04115269

- AC-9246

- FT-0645771

- CS-0132179

- A14008

- DB-011996

- 6-Iodo-2-chloroquinoline

- 2-chloro-6-iodo-quinoline

-

- MDL: MFCD04115269

- インチ: InChI=1S/C9H5ClIN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H

- InChIKey: UGLKNANWWDCXKD-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=NC2=CC=C(C=C12)I)Cl

計算された属性

- せいみつぶんしりょう: 288.91600

- どういたいしつりょう: 288.91552g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- PSA: 12.89000

- LogP: 3.49280

2-chloro-6-iodo-quinoline セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Room temperature

2-chloro-6-iodo-quinoline 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-chloro-6-iodo-quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C585783-100mg |

2-Chloro-6-iodo-quinoline |

124467-20-5 | 100mg |

$ 65.00 | 2022-06-06 | ||

| abcr | AB282771-1 g |

2-Chloro-6-iodo-quinoline, 97%; . |

124467-20-5 | 97% | 1g |

€204.40 | 2023-01-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C31090-100mg |

2-Chloro-6-iodoquinoline |

124467-20-5 | 97% | 100mg |

¥77.0 | 2023-09-08 | |

| TRC | C585783-50mg |

2-Chloro-6-iodo-quinoline |

124467-20-5 | 50mg |

$ 50.00 | 2022-06-06 | ||

| Alichem | A189005515-5g |

2-Chloro-6-iodoquinoline |

124467-20-5 | 97% | 5g |

$436.10 | 2023-09-03 | |

| abcr | AB282771-250 mg |

2-Chloro-6-iodo-quinoline, 97%; . |

124467-20-5 | 97% | 250MG |

€130.70 | 2023-01-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0918-1G |

2-chloro-6-iodo-quinoline |

124467-20-5 | 95% | 1g |

¥ 957.00 | 2023-04-05 | |

| eNovation Chemicals LLC | Y1008150-25g |

2-Chloro-6-iodo-quinoline |

124467-20-5 | 95% | 25g |

$1780 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0006-5g |

2-Chloro-6-iodo-quinoline |

124467-20-5 | 97% | 5g |

33904.74CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0006-500mg |

2-Chloro-6-iodo-quinoline |

124467-20-5 | 97% | 500mg |

746.28CNY | 2021-05-08 |

2-chloro-6-iodo-quinolineに関する追加情報

Introduction to 2-Chloro-6-Iodo-Quinoline (CAS No. 124467-20-5)

2-Chloro-6-iodo-quinoline (CAS No. 124467-20-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique substitution pattern, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.

The molecular structure of 2-chloro-6-iodo-quinoline consists of a quinoline ring with a chlorine atom at the 2-position and an iodine atom at the 6-position. This specific arrangement imparts unique chemical properties and reactivity, making it an attractive candidate for various synthetic transformations and biological studies.

Recent advancements in the field have highlighted the importance of 2-chloro-6-iodo-quinoline in drug discovery and development. One notable area of research involves its use as a scaffold for the synthesis of antiparasitic agents. Studies have shown that derivatives of this compound exhibit potent activity against various parasitic infections, including those caused by protozoan parasites such as Plasmodium falciparum, which is responsible for malaria.

In addition to its antiparasitic properties, 2-chloro-6-iodo-quinoline has been explored for its potential anticancer activities. Research has demonstrated that certain derivatives of this compound can selectively inhibit the growth of cancer cells while sparing normal cells. This selective cytotoxicity is attributed to the compound's ability to interfere with key cellular processes, such as DNA replication and protein synthesis.

The synthetic versatility of 2-chloro-6-iodo-quinoline is another factor contributing to its significance in pharmaceutical research. The presence of both chlorine and iodine substituents provides multiple points for functionalization, allowing chemists to introduce a wide range of substituents to tailor the compound's properties for specific applications. For instance, the iodine atom can be readily replaced with other functional groups through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives with varying biological activities.

In the context of medicinal chemistry, 2-chloro-6-iodo-quinoline has been used as a starting material for the synthesis of compounds with improved pharmacological profiles. For example, researchers have developed novel quinoline-based derivatives that exhibit enhanced solubility, bioavailability, and metabolic stability compared to their parent compounds. These improvements are crucial for optimizing drug candidates for clinical trials and eventual therapeutic use.

Beyond its direct applications in drug discovery, 2-chloro-6-iodo-quinoline has also found utility as a probe molecule in biochemical assays. Its unique electronic properties make it suitable for fluorescence-based detection methods, allowing scientists to monitor biological processes in real-time with high sensitivity and specificity. This capability has been leveraged in various research areas, including cell signaling pathways and enzyme kinetics.

The environmental impact of compounds like 2-chloro-6-iodo-quinoline is another important consideration in their development and use. Researchers are actively investigating methods to synthesize these compounds using green chemistry principles, which aim to minimize waste generation and reduce environmental toxicity. Sustainable synthetic routes that employ catalytic processes and renewable starting materials are being explored to ensure that these valuable chemicals can be produced in an environmentally responsible manner.

In conclusion, 2-chloro-6-iodo-quinoline (CAS No. 124467-20-5) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an invaluable tool for developing novel therapeutic agents and advancing our understanding of biological processes. As research continues to uncover new applications and optimize existing ones, the importance of this compound is likely to grow further in the coming years.

124467-20-5 (2-chloro-6-iodo-quinoline) 関連製品

- 2228476-80-8(7-(3-bromo-2,2-dimethylpropyl)quinoline)

- 1075178-83-4(3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile)

- 162612-08-0(5-Chloro-2,2'-bipyridine)

- 1807071-54-0(Ethyl 5-bromo-2-fluoro-4-nitrobenzoate)

- 1270602-77-1(ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate)

- 1807112-56-6(2-Bromomethyl-3-hydroxy-4-methylpyridine)

- 882224-01-3(5-chloro-1-(4-chlorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde)

- 2166803-17-2(dispiro8-azabicyclo3.2.1octane-3,2'-1,3oxazinane-5',3''-oxetane)

- 1354000-44-4(2-Chloro-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide)

- 2172140-78-0(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid)